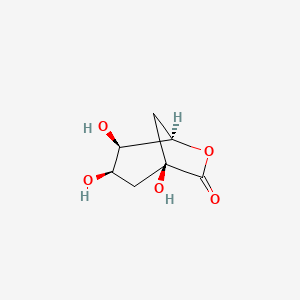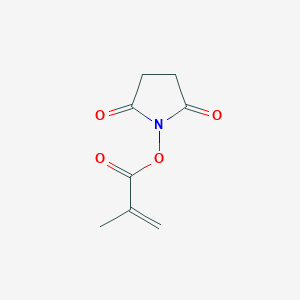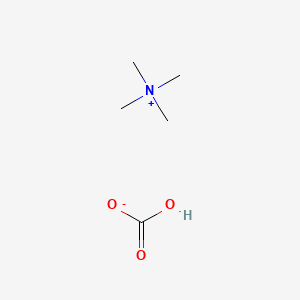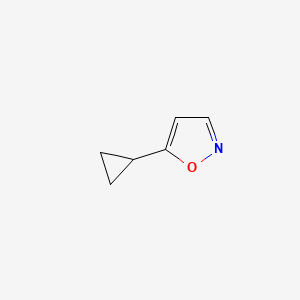
2,4-dichloropyridine-3-carboxylic Acid
Descripción general
Descripción
2,4-Dichloropyridine-3-carboxylic Acid, also known as 2,4-dichloronicotinic acid, is a chemical compound with the molecular formula C6H3Cl2NO2 . It is an off-white powder and is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4-dichloropyridine-3-carboxylic Acid involves several stages. The first stage involves the reaction of 2,4-dichloropyridine with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and hexane at -78°C for 0.5 hours. The second stage involves the addition of carbon dioxide in tetrahydrofuran and hexane at -78°C to 20°C for 0.166667 hours. The third stage involves the treatment with hydrogen chloride and water, adjusting the pH to 4 .Molecular Structure Analysis
The molecular structure of 2,4-dichloropyridine-3-carboxylic Acid is represented by the formula C6H3Cl2NO2 . The molecular weight of the compound is 192 .Physical And Chemical Properties Analysis
2,4-Dichloropyridine-3-carboxylic Acid is an off-white powder . It has a melting point of 166-167°C and a predicted boiling point of 325.2±37.0°C. The predicted density of the compound is 1.612±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Dichloropyridines are a group of organic compounds that have two chlorine atoms and a nitrogen atom in a pyridine ring . They are widely used in the synthesis of various pharmaceuticals and agrochemicals . For example, 2,4-dichloropyridine is used as a building block in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .
Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of nanoparticles or nanostructures . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Preparation of Prolyl Hydroxylase Inhibitors or Erythropoietin Inducing Agents
- Application : 2,4-Dichloropyridine-3-carboxylic Acid is used in the preparation of prolyl hydroxylase inhibitors . Prolyl hydroxylase inhibitors are a class of drugs that can stimulate the production of erythropoietin . Erythropoietin is a hormone produced by the kidneys that promotes the formation of red blood cells in the bone marrow .
- Method : The specific methods of application or experimental procedures would depend on the specific prolyl hydroxylase inhibitor being synthesized. This typically involves a series of organic synthesis reactions, which could include condensation, substitution, or coupling reactions .
- Results : The outcome of this application is the production of prolyl hydroxylase inhibitors, which can be used as erythropoietin inducing agents . These agents can be used in the treatment of conditions like anemia, where there is a deficiency of red blood cells .
-
Synthesis of Benzocanthinones
- Application : Building blocks like 2,4-Dichloropyridine-3-carboxylic Acid are used in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .
- Method : The specific methods of application or experimental procedures would depend on the specific benzocanthinone being synthesized. This typically involves a series of organic synthesis reactions, which could include condensation, substitution, or coupling reactions .
- Results : The outcome of this application is the production of benzocanthinones, which are a class of organic compounds .
-
Synthesis of Heterocyclic Analogues of Xanthone
- Application : Building blocks like 2,4-Dichloropyridine-3-carboxylic Acid could potentially be used in the synthesis of heterocyclic analogues of xanthone .
- Method : The specific methods of application or experimental procedures would depend on the specific heterocyclic analogue of xanthone being synthesized. This typically involves a series of organic synthesis reactions, which could include condensation, substitution, or coupling reactions .
- Results : The outcome of this application is the production of heterocyclic analogues of xanthone, which are a class of organic compounds .
-
Modification of Nanoparticles and Nanostructures
- Application : Carboxylic acids, like 2,4-Dichloropyridine-3-carboxylic Acid, can be used to modify the surface of nanoparticles or nanostructures . This can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Method : The specific methods of application or experimental procedures would depend on the specific nanoparticle or nanostructure being modified. This typically involves a series of chemical reactions, which could include condensation, substitution, or coupling reactions .
- Results : The outcome of this application is the production of modified nanoparticles or nanostructures, which can have improved properties for various applications in nanotechnology .
Safety And Hazards
2,4-Dichloropyridine-3-carboxylic Acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician .
Propiedades
IUPAC Name |
2,4-dichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZNVSNOJPGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442046 | |
| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloropyridine-3-carboxylic Acid | |
CAS RN |
262423-77-8 | |
| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)




![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

